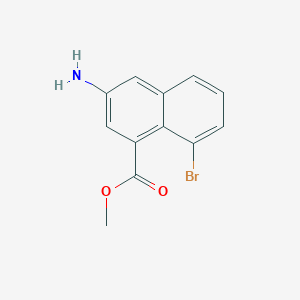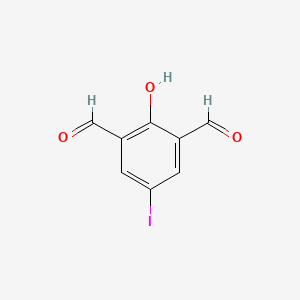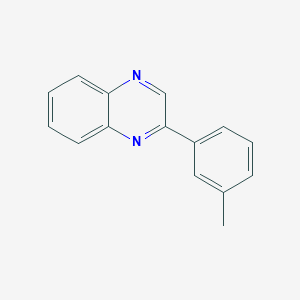
2-(m-Tolyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Tolyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with a methyl-substituted phenyl group (m-tolyl) attached to the second position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. For example, the reaction of 1,2-diaminobenzene with m-tolualdehyde under acidic conditions can yield this compound. Another method involves the cyclization of o-phenylenediamine with m-tolylglyoxal in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often involves scalable and efficient methods. One such method is the acid-catalyzed condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in the presence of catalysts like molecular iodine or cerium ammonium nitrate. These reactions can be carried out under reflux conditions in solvents such as ethanol or acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: Oxidation of quinoxalines can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-(m-Tolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with different pharmacological properties.
Phthalazine: Another isomer with distinct chemical behavior and applications.
Uniqueness
2-(m-Tolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)15-10-16-13-7-2-3-8-14(13)17-15/h2-10H,1H3 |
InChI Key |
MZHYIKYBJOJGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


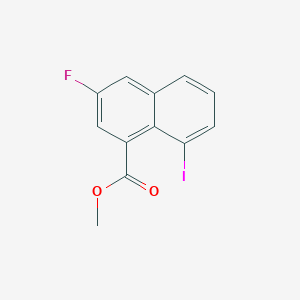
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)
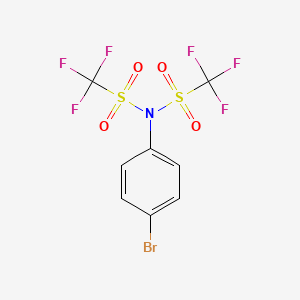


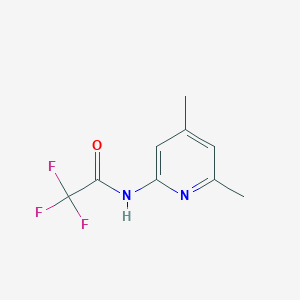

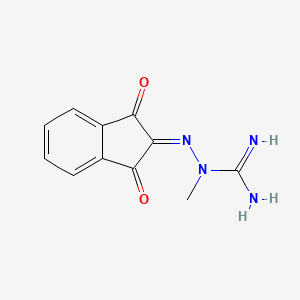
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)
